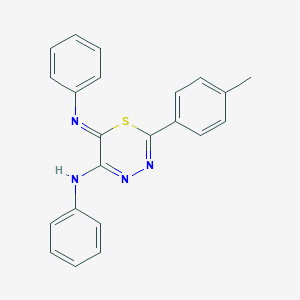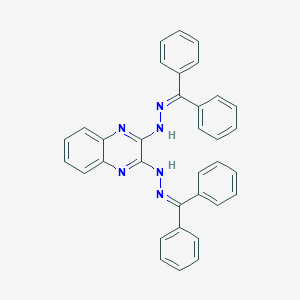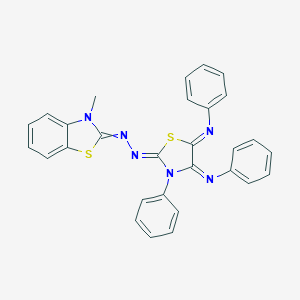
4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MBTH-Cl and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MBTH-Cl is based on its ability to form colored complexes with various analytes. The reaction between MBTH-Cl and the analyte results in the formation of a colored product that can be detected using various analytical techniques such as spectrophotometry. The color intensity of the product is proportional to the concentration of the analyte, which allows for the quantitative determination of the analyte.
Biochemical and Physiological Effects:
MBTH-Cl has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is important to handle MBTH-Cl with care as it is a chemical compound and may cause harm if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MBTH-Cl in lab experiments include its high sensitivity, low cost, and ease of use. MBTH-Cl is also stable and can be stored for long periods without significant degradation. However, the limitations of using MBTH-Cl include its limited selectivity, which may result in interference from other compounds. In addition, the reaction between MBTH-Cl and the analyte may be affected by various factors such as pH, temperature, and the presence of other compounds.
Zukünftige Richtungen
There are several future directions for the use of MBTH-Cl in scientific research. One potential application is in the development of biosensors for the detection of various analytes. MBTH-Cl can also be used in the development of new drugs and in the synthesis of novel organic compounds. In addition, further research can be conducted to optimize the synthesis method of MBTH-Cl and to improve its selectivity for various analytes.
Conclusion:
In conclusion, 4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBTH-Cl have been discussed in this paper. MBTH-Cl has the potential to be used in various applications, and further research can be conducted to optimize its use in scientific research.
Synthesemethoden
The synthesis of MBTH-Cl involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with 4-chloroaniline in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is obtained through filtration and purification. The yield of MBTH-Cl can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
MBTH-Cl has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in the determination of various analytes such as amino acids, peptides, and proteins. MBTH-Cl has also been used in the analysis of drugs, pesticides, and other environmental pollutants. In addition, MBTH-Cl has been used in the synthesis of various organic compounds, including heterocyclic compounds.
Eigenschaften
Molekularformel |
C14H11ClN2S |
|---|---|
Molekulargewicht |
274.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C14H11ClN2S/c1-17-12-4-2-3-5-13(12)18-14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3 |
InChI-Schlüssel |
REKRGCCHFORPEM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)
![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)


![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)
![4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-one (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone](/img/structure/B307222.png)

![3-[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]indol-2-one](/img/structure/B307224.png)
![4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307225.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307226.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307227.png)